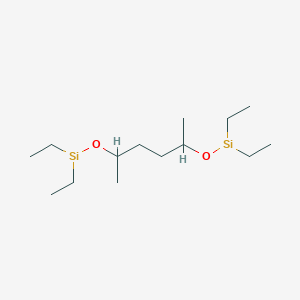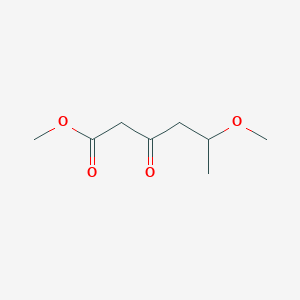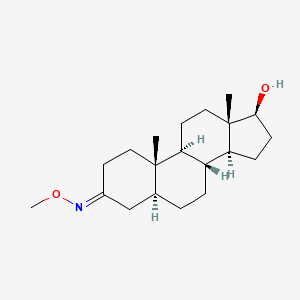
17-beta-Hydroxy-5-alpha-androstan-3-one O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
17-beta-Hydroxy-5-alpha-androstan-3-one O-methyloxime is a synthetic derivative of the naturally occurring steroid hormone, dihydrotestosterone (DHT). This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is structurally characterized by the presence of a hydroxyl group at the 17th position, a methyloxime group at the 3rd position, and a saturated androstane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-beta-Hydroxy-5-alpha-androstan-3-one O-methyloxime typically involves the following steps:
Oxidation: The starting material, 5-alpha-androstan-3-one, undergoes oxidation to introduce a hydroxyl group at the 17th position.
Methyloxime Formation: The 3-one group is then converted to a methyloxime group using methoxylamine hydrochloride under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of 5-alpha-androstan-3-one are oxidized using industrial oxidizing agents.
Methyloxime Conversion: The oxidized product is then treated with methoxylamine hydrochloride in large reactors to form the methyloxime derivative.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methyloxime group back to a ketone or alcohol.
Substitution: The methyloxime group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, ketones.
Substitution Products: Halogenated derivatives, nucleophile-substituted derivatives.
Chemistry
- Used as a precursor in the synthesis of other steroid derivatives.
- Employed in studying reaction mechanisms involving steroids.
Biology
- Investigated for its role in modulating androgen receptor activity.
- Studied for its effects on cellular processes and gene expression.
Medicine
- Potential therapeutic applications in treating androgen-related disorders.
- Explored for its anabolic effects and potential use in muscle-wasting conditions.
Industry
- Utilized in the production of steroid-based pharmaceuticals.
- Applied in the development of performance-enhancing supplements.
Mechanism of Action
The compound exerts its effects primarily through interaction with androgen receptors. Upon binding to these receptors, it modulates the transcription of target genes involved in various physiological processes. The molecular targets include enzymes and proteins involved in steroid metabolism and cellular growth pathways.
Similar Compounds
Epiandrosterone: A metabolite of DHT with similar androgenic activity.
Androsterone: Another DHT metabolite with weak androgenic effects.
Etiocholanolone: A metabolite of testosterone with no androgenic activity.
Uniqueness
- 17-beta-Hydroxy-5-alpha-androstan-3-one O-methyloxime is unique due to its methyloxime group, which imparts distinct chemical properties and reactivity compared to other DHT metabolites.
- Its specific structural modifications make it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
64625-46-3 |
|---|---|
Molecular Formula |
C20H33NO2 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(3E,5S,8R,9S,10S,13S,14S,17S)-3-methoxyimino-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H33NO2/c1-19-10-8-14(21-23-3)12-13(19)4-5-15-16-6-7-18(22)20(16,2)11-9-17(15)19/h13,15-18,22H,4-12H2,1-3H3/b21-14+/t13-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
ZLRNBJQKNLHALG-LDHZMDBFSA-N |
Isomeric SMILES |
C[C@]12CC/C(=N\OC)/C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C |
Canonical SMILES |
CC12CCC(=NOC)CC1CCC3C2CCC4(C3CCC4O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


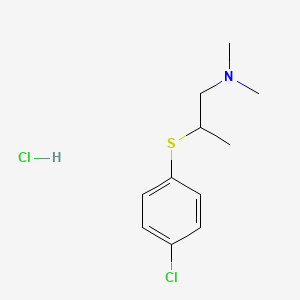


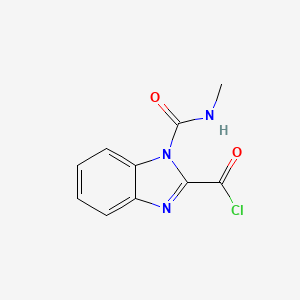
![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
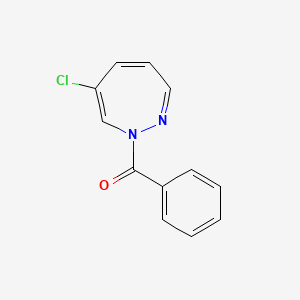

![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
![N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine](/img/structure/B14505723.png)
